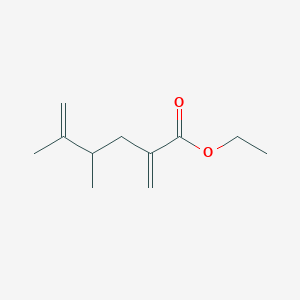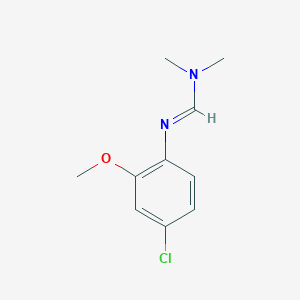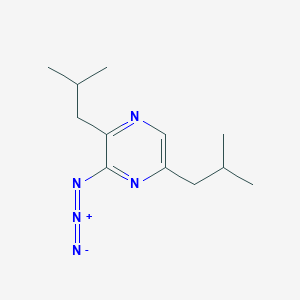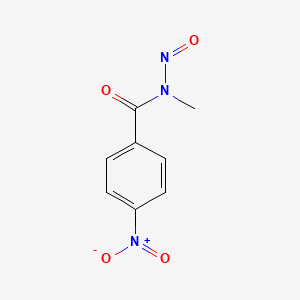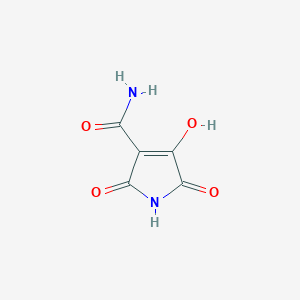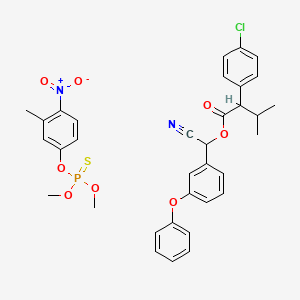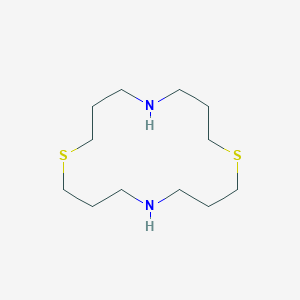
1,9-Dithia-5,13-diazacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dithia-5,13-diazacyclohexadecane is a macrocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dithia-5,13-diazacyclohexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butoxycarbonyl protected derivatives to facilitate the formation of the macrocyclic ring . The reaction conditions often include the use of solvents such as acetonitrile and the presence of catalysts to promote the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can yield amines.
Wissenschaftliche Forschungsanwendungen
1,9-Dithia-5,13-diazacyclohexadecane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its metal-binding properties.
Industry: It is used in the development of catalysts for various industrial processes, including polymerization and oxidation reactions.
Wirkmechanismus
The mechanism by which 1,9-dithia-5,13-diazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the ring act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,7-Dithia-4,11-diazacyclotetradecane
- 1,4,8,11-Tetraazacyclotetradecane
- 2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane is unique due to its specific ring size and the presence of both nitrogen and sulfur atoms, which provide a distinct set of donor sites for metal ion coordination. This unique combination allows it to form stable complexes with a wide range of metal ions, making it a versatile ligand in coordination chemistry .
Eigenschaften
CAS-Nummer |
81556-53-8 |
|---|---|
Molekularformel |
C12H26N2S2 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
1,9-dithia-5,13-diazacyclohexadecane |
InChI |
InChI=1S/C12H26N2S2/c1-5-13-6-2-11-16-12-4-8-14-7-3-10-15-9-1/h13-14H,1-12H2 |
InChI-Schlüssel |
PPJUNMCVIASXQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCCSCCCNCCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
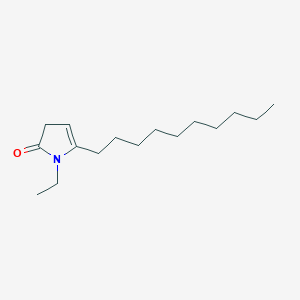
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)

